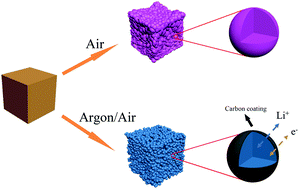Pseudocapacitance-dominated high-performance and stable lithium-ion batteries from MOF-derived spinel ZnCo2O4/ZnO/C heterostructure anode
Dalton Transactions Pub Date: 2020-08-27 DOI: 10.1039/D0DT02373F
Abstract
Spinel ZnCo2O4/ZnO/C hierarchically porous structures were successfully synthesized by two-step annealing of cyanide-bridged coordination polymer precursors. Such hierarchically porous structures exhibit a regular cube structure and provide a large surface area, which provides excellent charge transport kinetics by promoting the charge transfer into the inside of the electrode materials. When used as the anode material of lithium ion batteries, the spinel ZnCo2O4/ZnO/C porous structures exhibit high capacity and excellent cycling stability with a capacity of 1100 mA h g−1 at a current density of 0.1 A g−1 and maintain 800 mA h g−1 after 400 cycles at a current density of 1 A g−1. Meanwhile, the spinel ZnCo2O4/ZnO/C porous structures also exhibit an excellent pseudocapacitive contribution ratio of 86% at a scan rate of 1 mV s−1.


Recommended Literature
- [1] Ruthenium and osmium carbonyl clusters incorporating stannylene and stannyl ligands†
- [2] Towards high-throughput microfluidic Raman-activated cell sorting
- [3] Controlling the delivery kinetics from colloidal mesoporous silicananoparticles with pH-sensitive gates†
- [4] The evaluation of the chemical quality and UV overall components dissolution consistency of Flos Chrysanthemi Indici preparation†
- [5] Photochemical control of bacterial gene expression based on trans encoded genetic switches†
- [6] A study of the electronic structure and structural stability of Gd2Ti2O7 based glass-ceramic composites†
- [7] Inside front cover
- [8] Gold nanoparticle-coated apoferritin conductive nanowires†
- [9] Electrospray mass spectrometry of highly moisture-sensitive metal alkoxides
- [10] Errata










